2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a thiophene ring, and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the Pyrazole Intermediate: Concurrently, the thiophene ring is introduced by reacting thiophene-2-carboxaldehyde with hydrazine hydrate to form 3-(thiophen-2-yl)-1H-pyrazole.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog used in herbicides.
3-(thiophen-2-yl)-1H-pyrazole: A core structure in various bioactive molecules.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to its combination of a dichlorophenoxy group, a thiophene ring, and a pyrazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule that integrates multiple pharmacologically relevant moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and comparisons with similar compounds.
Chemical Structure
The molecular formula of the compound is C18H19Cl2N3O. The key structural features include:
- A dichlorophenoxy group, which may confer herbicidal properties.
- A thiophene ring , known for various biological activities.
- A pyrazole moiety , which is often associated with anti-inflammatory and analgesic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects on certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
- Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit cyclooxygenase enzymes, leading to reduced inflammation. The presence of the pyrazole ring suggests potential anti-inflammatory activity through inhibition of prostaglandin synthesis.
- Herbicidal Potential : The dichlorophenoxy group is characteristic of herbicides, indicating that this compound may possess herbicidal properties against specific plant species.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Cyclooxygenase Inhibition : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, derivatives with thiophene and pyrazole functionalities have demonstrated significant COX inhibition .
- Receptor Binding Affinity : Studies on related compounds indicate that they may interact with sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection .
Comparative Analysis
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
Compound Name | Structural Similarity | Unique Features |
---|---|---|
2-(4-chlorophenoxy)-N-(pyridin-3-yl)acetamide | Similar phenoxy group | Lacks thiophene and pyrazolone moieties |
5-(thiophen-3-yl)-1H-pyrrole | Contains thiophene | Different core structure; no acetamide functionality |
4-amino-N-(pyridin-4-yl)benzamide | Similar amide linkage | Lacks phenoxy group; different substituents |
This table illustrates how the compound stands out due to its combination of functional groups.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to or derived from this compound:
- In Vivo Studies : Animal models have been used to assess anti-inflammatory effects. In one study, compounds featuring similar structural elements were administered to rats exhibiting carrageenan-induced paw edema, resulting in significant reductions in inflammation .
- In Vitro Assays : The compound's efficacy against bacterial strains was evaluated using standard agar diffusion methods, showing promising results against Gram-positive bacteria.
- Molecular Docking Studies : Computational analyses have provided insights into potential binding sites on target proteins such as COX enzymes and sigma receptors, supporting experimental findings regarding its biological activities .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-12-3-4-15(13(19)10-12)24-11-17(23)20-6-8-22-7-5-14(21-22)16-2-1-9-25-16/h1-5,7,9-10H,6,8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLXVZVYBRMLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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